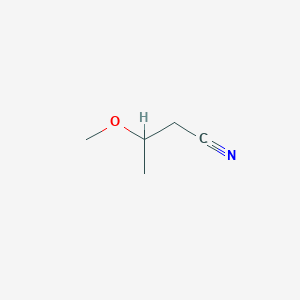
3-Methoxybutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxybutanenitrile is a chemical compound with the CAS Number: 41246-22-4 . It has a molecular weight of 99.13 and its IUPAC name is 3-methoxybutanenitrile . It is stored at room temperature and is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Methoxybutanenitrile is 1S/C5H9NO/c1-5(7-2)3-4-6/h5H,3H2,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom. The structure determination of small molecule compounds can be done using techniques like 3D electron diffraction .Applications De Recherche Scientifique
Green Chemistry and Organic Synthesis
3-Methoxybutanenitrile plays a role in the field of green chemistry and organic synthesis. An experiment for undergraduate organic chemistry classes utilized an ionic liquid as both a solvent and catalyst for an organic reaction, extending its application to the preparation of 3-(methoxycarbonyl)coumarin. This project showcases innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).
Environmental Science
In environmental science, the reaction kinetics and products of 3-methoxy-3-methyl-1-butanol with OH radicals were studied. This compound, used as a solvent in paints, inks, fragrances, and as a raw material for industrial detergents, has a calculated lifetime with respect to reaction with OH radicals, aiding in understanding its environmental impact (Aschmann, Arey, & Atkinson, 2011).
Biocatalysis
The nitrile biocatalyst Rhodococcus rhodochrous ATCC BAA-870 has been used for the kinetic resolution of 3-hydroxy-4-aryloxybutanenitriles and 3-hydroxy-3-arylpropanenitriles. This process converts the nitriles to corresponding carboxyamides and carboxyacids with varying enantiomeric excesses, demonstrating the potential for biocatalytic applications (Kinfe et al., 2009).
Material Science
In material science, novel Poly(3-hydroxybutyrate)/Poly(3-hydroxyoctanoate) blends have been developed for medical applications. These blends show promising properties like higher tensile strength and biocompatibility, suitable for a range of medical applications, marking a significant advance in medical materials research (Basnett et al., 2013).
Analytical Chemistry
A highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection was developed, showcasing the role of 3-methoxy compounds in analytical chemistry. This method is relevant for studying the metabolism of dopamine in the brain (Heal, Frankland, & Buckett, 1990).
Mécanisme D'action
Safety and Hazards
The safety information for 3-Methoxybutanenitrile includes several hazard statements such as H227, H302, H315, H319, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
3-methoxybutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(7-2)3-4-6/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAZYIVRCPMLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

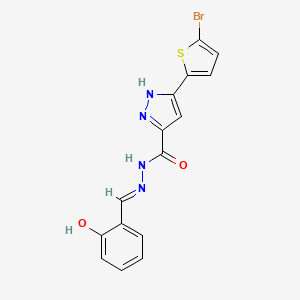
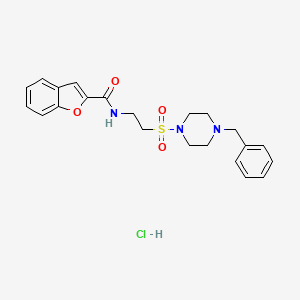
![N-(furan-2-ylmethyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2788048.png)

![(11Z)-N-(4-methylphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2788052.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2788053.png)


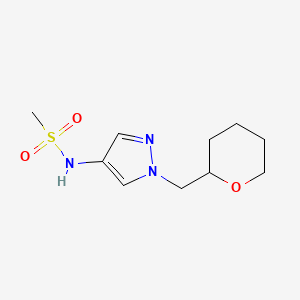

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2788061.png)
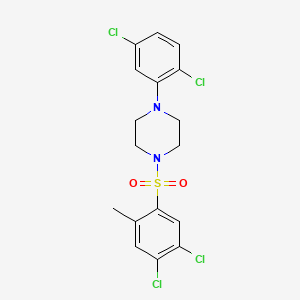

![7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2788065.png)